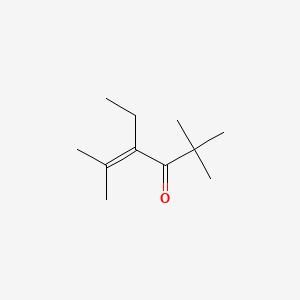![molecular formula C12H21NO B13794487 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane CAS No. 649-95-6](/img/structure/B13794487.png)
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is a complex organic compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol It features a unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
649-95-6 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
6-oxa-14-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-6-11(7-3-1)10-13-12(14-11)8-4-5-9-12/h13H,1-10H2 |
InChI-Schlüssel |
IGHSKULBYXXLGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CNC3(O2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
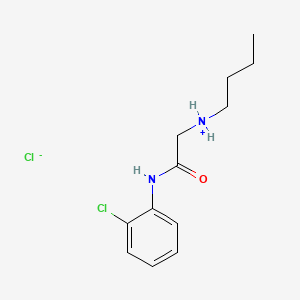

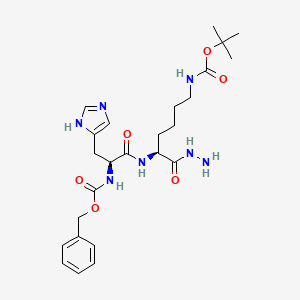
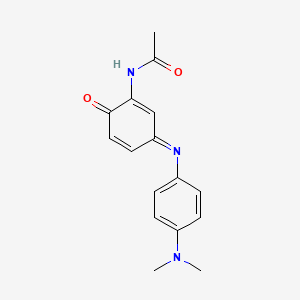

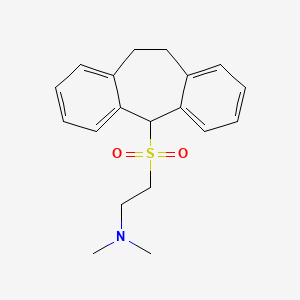
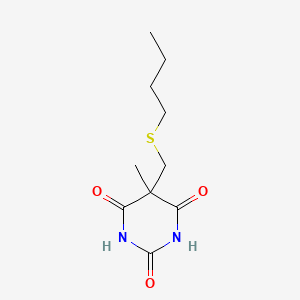

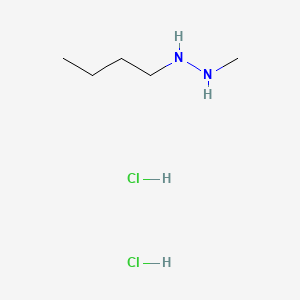
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
